Isoprenaline sulphate
Description
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLBALGTFCCTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985824 | |
| Record name | Isoprenaline sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-95-6, 6779-80-2 | |
| Record name | Isoproterenol sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, (+)-, sulfate (2:1) (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/052RYF6JDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isoproterenol sulfate involves several steps. One common method includes the reduction of isoprel ketoboidies with sodium borohydride in methanol at 25°C. The reaction mixture is then treated with sulfuric acid to adjust the pH, followed by crystallization to obtain isoproterenol sulfate .
Industrial Production Methods
Industrial production of isoproterenol sulfate typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and purification steps to ensure high yield and purity. The process may include additional steps such as recrystallization and drying to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Isoproterenol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medical Uses
Cardiac Applications
- Bradycardia Treatment : Isoprenaline is utilized to manage bradycardia, a condition characterized by abnormally slow heart rates. It increases heart rate and myocardial contractility by stimulating beta-adrenergic receptors .
- Heart Block : It is indicated for treating heart block not requiring pacing and for cardiac arrest due to heart block when pacemaker therapy is unavailable .
- Ventricular Arrhythmias : Isoprenaline is used in electrophysiological studies to provoke ventricular arrhythmias in patients with arrhythmogenic right ventricular cardiomyopathy .
Respiratory Applications
- Bronchospasm Relief : Historically, isoprenaline was administered via inhalation for bronchospasm during anesthesia; however, its use has declined due to safety concerns associated with aerosolized forms .
Dosage and Administration
Isoprenaline can be administered through various routes, including intravenous infusion and bolus injection. The typical initial dose for treating cardiac conditions is between 1–2 µg as a bolus followed by continuous infusion at lower doses .
Case Study 1: Ventricular Arrhythmias
A study involving patients experiencing frequent ventricular arrhythmias showed that intravenous administration of isoprenaline resulted in the immediate cessation of arrhythmias in all cases. Continuous infusion maintained stability, with some patients requiring re-administration after initial treatment cessation .
Case Study 2: Congenital Heart Block
Infants with congenital complete heart block demonstrated significant improvement with isoprenaline infusion, indicating its efficacy in acute management of this condition .
Pharmacological Profile
Isoprenaline functions by activating beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and myocardial contractility. Its pharmacokinetics involve rapid onset of action with a short half-life, necessitating careful monitoring during administration to prevent adverse effects such as tachyarrhythmias or myocardial ischemia .
| Application Area | Indication | Administration Route | Typical Dosage |
|---|---|---|---|
| Cardiology | Bradycardia | IV infusion | 1–2 µg bolus |
| Heart Block | IV infusion | 1–2 µg bolus | |
| Ventricular Arrhythmias | IV infusion | Variable | |
| Respiratory | Bronchospasm | Inhalation | Discontinued |
Safety and Adverse Effects
Despite its therapeutic benefits, isoprenaline sulphate can lead to serious side effects such as cardiac dysrhythmias and myocardial necrosis, particularly when administered intravenously. Monitoring ECG changes and serum levels during treatment is essential to mitigate risks associated with its use .
Mechanism of Action
Isoproterenol sulfate exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to the activation of adenylate cyclase, increasing cyclic AMP levels, which in turn activates protein kinase A. The result is the relaxation of smooth muscle, increased heart rate, and bronchodilation .
Comparison with Similar Compounds
Salbutamol Sulphate
Terbutaline Sulphate
Adrenaline (Epinephrine)
Noradrenaline (Norepinephrine)
- Selectivity : Primarily α-adrenergic and β₁ agonist.
- Function : Increases blood pressure via vasoconstriction; negligible bronchodilation .
Pharmacokinetic and Pharmacodynamic Comparisons
| Parameter | This compound | Salbutamol Sulphate | Terbutaline Sulphate | Adrenaline |
|---|---|---|---|---|
| β₁/β₂ Selectivity | 1:1 | 1:50 | 1:10 | 1:1 (α + β) |
| Onset of Action | 1–2 min (IV) | 5–15 min (inhaled) | 5–15 min (inhaled) | Immediate (IV) |
| Half-Life | 2.5–5 min | 4–6 hours | 3–4 hours | 2–3 min |
| Tachycardia Risk | High | Low | Moderate | High (α-mediated) |
| Enzymatic Degradation | COMT + MAO | COMT-resistant | COMT-resistant | COMT + MAO |
Key Research Findings
- Tolerance Development : Chronic isoprenaline administration in guinea pigs led to 50% reduction in bronchodilatory efficacy within 7 days, attributed to β-receptor downregulation. Salbutamol and terbutaline showed slower tolerance rates .
- Cardiovascular Safety : Isoprenaline increased rat atrial rate by 84 ± 3 beats/min at maximal concentration, whereas salbutamol caused only 12 ± 2 beats/min at equivalent doses .
- Receptor Affinity: In isolated rat trachea, isoprenaline’s EC₅₀ was 2.3 nM, compared to 5.1 nM for terbutaline and 1.8 nM for noradrenaline .
Clinical and Regulatory Considerations
Biological Activity
Isoprenaline sulphate, also known as isoproterenol, is a non-selective β-adrenergic receptor agonist widely used in clinical settings for its cardiovascular and bronchodilatory effects. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, therapeutic applications, and relevant research findings.
Pharmacological Profile
This compound primarily acts on β1 and β2 adrenergic receptors, with minimal activity at α-adrenergic receptors at lower concentrations. Its pharmacodynamics include:
- Positive Inotropic Effects : Increases the strength of heart contractions via β1 receptor stimulation.
- Chronotropic Effects : Elevates heart rate by enhancing conduction through the atrioventricular node.
- Vasodilation : Induces relaxation of smooth muscle in blood vessels through β2 receptor activation, leading to decreased diastolic blood pressure despite increased systolic pressure .
Table 1: Pharmacokinetics of this compound
| Parameter | Value |
|---|---|
| Protein Binding | 68.8% (mainly to albumin) |
| Volume of Distribution | 216 ± 57 mL/kg (pediatric) |
| Metabolism | Methylation (COMT), conjugation (sulfation) |
| Elimination Half-Life | IV: 2.5–5 min; Oral: 40 min |
| Excretion | Urine: 59–107%; Feces: 12–27% |
This compound exerts its effects by activating β-adrenergic receptors, leading to the following intracellular signaling pathways:
- G-Protein Activation : Binding to β-receptors activates the G-protein coupled receptor pathway, resulting in the conversion of ATP to cyclic AMP (cAMP).
- PKA Activation : Increased cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, including L-type calcium channels, facilitating calcium influx and enhancing cardiac contractility .
Therapeutic Applications
This compound is indicated for several medical conditions:
- Cardiac Arrhythmias : Used to manage heart block and Adams-Stokes attacks.
- Bronchospasm : Effective during anesthesia and in treating acute bronchospasm.
- Shock States : Acts as an adjunct therapy in hypovolemic and cardiogenic shock .
Case Studies
-
Cardiac Function Improvement :
A study demonstrated that isoprenaline administration significantly improved cardiac output in patients with heart failure, highlighting its role in acute management scenarios . -
Bronchodilation Efficacy :
Clinical trials have shown that inhaled isoprenaline effectively reduces airway resistance in patients with asthma, providing rapid relief from bronchospasm .
Antiglycation Activity
Recent research has indicated that isoprenaline exhibits antiglycation properties, potentially offering protective effects against diabetes-related complications. In vitro studies showed that it inhibits advanced glycation end-products (AGEs) formation, suggesting a novel therapeutic avenue for diabetic patients .
Q & A
Q. What are the established protocols for synthesizing and characterizing isoprenaline sulphate in laboratory settings?
this compound synthesis typically follows β-adrenergic agonist synthetic pathways, with sulphonation steps requiring precise stoichiometric control. Characterization involves HPLC for purity assessment (>98%), FT-IR for functional group verification (e.g., sulphonate peaks at 1180–1200 cm⁻¹), and mass spectrometry for molecular weight confirmation (C₁₁H₁₇NO₃·H₂SO₄, MW 319.34 g/mol). Reproducibility hinges on anhydrous conditions during sulphonation .
Q. Which in vitro assays are most reliable for evaluating the β-adrenergic receptor activity of this compound?
Radioligand binding assays (using [³H]-CGP-12177) and cAMP accumulation assays in HEK-293 cells transfected with β₁/β₂-ARs are standard. Dose-response curves (EC₅₀: 1–10 nM for β₂-AR) should account for partial agonist activity relative to epinephrine. Include positive controls (e.g., salbutamol) and validate with knockout models to isolate receptor subtypes .
Q. How should researchers address solubility and stability challenges of this compound in aqueous buffers?
this compound is hygroscopic and degrades in alkaline conditions (pH >8). Use freshly prepared solutions in deionized water (pH 5–6) or PBS, and store at –20°C in aliquots. Stability assays via UV-Vis (λ_max 280 nm) over 24 hours are recommended to confirm integrity .
Advanced Research Inquiries
Q. What experimental strategies resolve contradictions in reported cardioprotective vs. pro-arrhythmic effects of this compound?
Context-dependent effects arise from dosage variations (low vs. high doses), species-specific receptor affinities (e.g., rat vs. human β-AR subtypes), and interaction with comorbid conditions (e.g., ischemia). Meta-analyses of dose-response data across studies (e.g., 0.1–10 mg/kg in rodent models) and stratified subgroup analyses (by disease state) are critical .
Q. How can researchers optimize in vivo models to isolate the effects of this compound on bronchial smooth muscle vs. cardiac tissue?
Use β₂-AR knockout murine models or selective antagonists (e.g., ICI-118,551) to dissect tissue-specific responses. Telemetry monitoring in conscious animals reduces anesthesia-induced confounding. Pair with ex vivo tracheal ring assays to correlate systemic and localized effects .
Q. What methodologies are recommended for analyzing long-term metabolic impacts of chronic this compound exposure?
Combine indirect calorimetry (assessing energy expenditure) with metabolomic profiling (LC-MS/MS of serum/urine) to track glucose/lipid metabolism shifts. Longitudinal studies in diet-induced obese models should include insulin sensitivity tests (HOMA-IR) and histopathology of adipose/liver tissues .
Q. How should conflicting data on this compound’s role in tumorigenesis be critically evaluated?
Studies linking this compound to tumor promotion (e.g., methylnitrosourea-induced mammary tumors) require scrutiny of dosing regimens and carcinogen co-administration timelines. Contrast with null findings in non-carcinogen-exposed models. Apply Bradford Hill criteria (dose-response, temporality) to assess causality .
Methodological Guidance for Data Reporting
- Tables : Report EC₅₀/IC₅₀ values with 95% confidence intervals, purity data (HPLC), and stability metrics (e.g., % degradation at 24 hours). Use Roman numerals for table labels and footnotes for statistical tests (e.g., ANOVA) .
- Figures : Include dose-response curves with error bars (SEM) and receptor subtype-specific activation heatmaps. For in vivo studies, provide timelines of intervention and outcome measurements .
Key Literature Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
